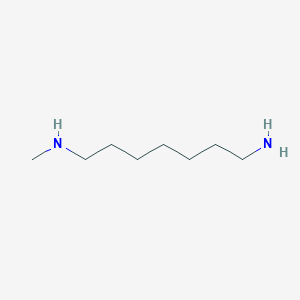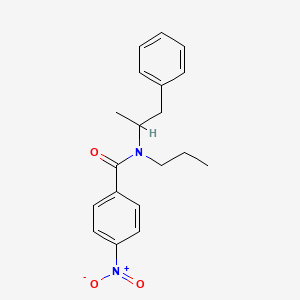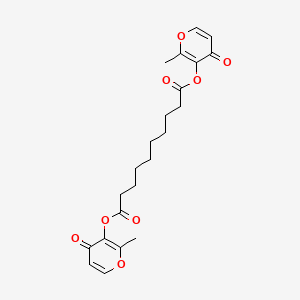![molecular formula C15H20O B14514399 Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- CAS No. 63181-28-2](/img/structure/B14514399.png)
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a unique structure with a cyclopentyl ring and multiple methyl groups, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. For this compound, the synthetic route may involve the reaction of an aryl halide with a strong nucleophile under specific conditions. The presence of electron-donating groups such as methyl groups can influence the reactivity and selectivity of the reaction .
Industrial Production Methods
Industrial production of phenols often utilizes the cumene process, where isopropylbenzene (cumene) is oxidized to cumene hydroperoxide and then cleaved to produce phenol and acetone. This method is efficient and widely used due to the simultaneous production of two valuable chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrophenols, bromophenols
Applications De Recherche Scientifique
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial agent. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a simpler structure and similar reactivity.
4-Hexylresorcinol: A phenolic compound with enhanced antimicrobial properties.
2,4-Dichlorophenol: Used in the synthesis of herbicides and antiseptics.
Uniqueness
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- is unique due to its complex structure, which includes a cyclopentyl ring and multiple methyl groups
Propriétés
Numéro CAS |
63181-28-2 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-5-methylphenol |
InChI |
InChI=1S/C15H20O/c1-10-5-6-13(14(16)9-10)15(4)8-7-11(2)12(15)3/h5-6,9,12,16H,2,7-8H2,1,3-4H3/t12-,15+/m0/s1 |
Clé InChI |
TWNGKYVFHDFBJI-SWLSCSKDSA-N |
SMILES isomérique |
C[C@H]1C(=C)CC[C@@]1(C)C2=C(C=C(C=C2)C)O |
SMILES canonique |
CC1C(=C)CCC1(C)C2=C(C=C(C=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


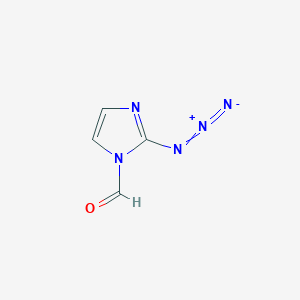

![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
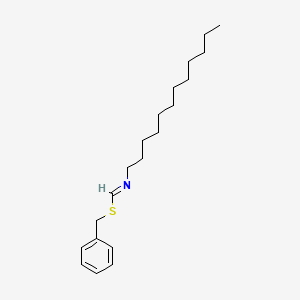
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
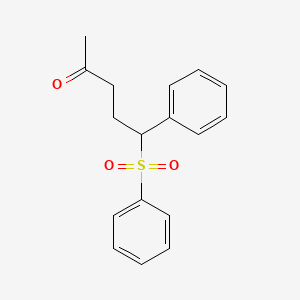


![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
